molecular formula C10H15N B089568 4-Butylaniline CAS No. 104-13-2

4-Butylaniline

Cat. No. B089568
CAS RN: 104-13-2
M. Wt: 149.23 g/mol
InChI Key: OGIQUQKNJJTLSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Butylaniline-related compounds involves multiple steps, including the robust synthesis of fragments such as 2-amino-5-tert-butylpyridine, which shows improved physicochemical properties over 4-tert-butylaniline for drug-like properties. This synthesis pathway yields pharmaceutical compounds and their oxidative metabolites, aiding in the elucidation of metabolic clearance processes (Thomson, Reilly, & Sandham, 2011).

Molecular Structure Analysis

4-Butylaniline and its derivatives' molecular structure is central to their reactivity and properties. The molecular and crystal structure of related compounds, such as 4-methoxybenzylidene-4′-n-butylaniline (MBBA), was determined at low temperatures, showing orthorhombic crystals with smectic-like molecular packing, highlighting the influence of molecular structure on the material's properties (Boese, Antipin, Nussbaumer, & Bläser, 1992).

Chemical Reactions and Properties

4-Butylaniline participates in various chemical reactions, including oxidative Povarov reactions leading to the synthesis of 2,4-diarylquinoline derivatives. This method underlines the compound's utility in organic synthesis, providing new pathways for synthesizing complex molecules (Liu, Liu, Zhu, Ma, & Jia, 2015).

Physical Properties Analysis

The copolymers of aniline and N-butylaniline, for example, demonstrate the dependency of electrical and physical properties on composition, showcasing a percolation transition in conductivity. This highlights the material's potential in electrical and electronic applications (Bergeron & Dao, 1992).

Chemical Properties Analysis

4-Butylaniline and its derivatives exhibit a variety of chemical properties, such as participating in base-catalyzed oxygenation reactions. These reactions incorporate molecular oxygen into the aromatic ring, showing the compound's reactive versatility and potential for further chemical modifications (Nishinaga, Itahara, Nakamura, Matsuura, Rieker, Bracht, & Lindner, 1978).

Scientific Research Applications

  • Mutagenicity and Toxicology : 4-Butylaniline has been studied for its mutagenic potential. In vivo micronucleus tests on mice showed that 4-Butylaniline induced genetic effects in bone marrow cells, suggesting its mutagenic capabilities (Kim, Shin, Kim, & Rim, 2019). Another study using the Ames reverse mutation assay confirmed its mutagenic and potentially carcinogenic properties (Rim & Kim, 2017).

  • Material Science : 4-Butylaniline has been observed to contribute to the formation of liquid crystalline phases. In particular, it forms nematic phases at room temperature, and its behavior under magnetic fields and temperature changes has been studied (Pépy, Fouret, More, & Rosta, 1989). Moreover, its cardiotonic effects were investigated in isolated cardiac tissue preparations (Castiella et al., 1995).

  • Environmental Applications : A study on the preparation of 4-butylaniline-bonded attapulgite highlighted its potential for pre-concentration of bisphenol A in trace quantities, showing high affinity and effective adsorption capabilities (Chu, Cai, & Shao, 2015).

  • Chemical Synthesis and Recovery : Research on 4-butylaniline-impregnated resins demonstrated their effectiveness in adsorbing Rh(III) from solutions, suggesting applications in metal recovery processes (Matsumoto et al., 2020).

  • Pharmaceutical Research : The synthesis of 2-amino-5-tert-butylpyridine, which has better drug-like properties compared to 4-tert-butylaniline, indicates the relevance of 4-Butylaniline derivatives in drug discovery (Thomson, Reilly, & Sandham, 2011).

Safety And Hazards

4-Butylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and is harmful to aquatic life with long-lasting effects .

Relevant Papers

  • “Preparation of 4‐butylaniline‐bonded silica gel for the solid‐phase extraction of flavone glycosides” - This paper discusses the use of 4-butylaniline in the extraction of flavone glycosides .
  • “Mutagenicities of 4-butylaniline and N-butylaniline determined by a modified Ames test” - This paper discusses the potential health hazards posed to workers by 4-butylaniline .

properties

IUPAC Name

4-butylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIQUQKNJJTLSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021856
Record name 4-Butylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butylaniline

CAS RN

104-13-2
Record name 4-Butylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-butyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Butylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-butylaniline
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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